An In-depth Technical Guide to P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid is a phosphonic acid derivative with potential applications in drug discovery, particularly as an enzyme inhibitor. Aminophosphonic acids are structural analogs of amino acids and are known to act as transition state mimics, often targeting metalloproteases.[1][2] This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates potential synthetic routes, pharmacological activities, and experimental protocols based on closely related analogs, particularly inhibitors of glutamate carboxypeptidase II (GCPII).
Chemical Structure and Properties
The foundational characteristics of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid define its potential interactions and applications.
Chemical Structure
The IUPAC name for the compound is P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid. The structure consists of a central phosphonic acid group attached to a butyl chain, which is further substituted with an amino group and an N-(3-hexylphenyl)acetamide moiety. The stereochemistry at the chiral center is specified as (R).
Physicochemical Properties
Quantitative data for the compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation protocols.
| Property | Value | Source |
| Molecular Formula | C16H27N2O4P | Commercial Supplier Data |
| Molecular Weight | 342.37 g/mol | Commercial Supplier Data |
| CAS Number | 909725-61-7 | Commercial Supplier Data |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in aqueous solutions at physiological pH (predicted) | Inferred from phosphonic acid chemistry |
| pKa | Multiple values for phosphonic acid and amino groups (predicted) | Inferred from analogous structures |
Potential Synthesis and Experimental Protocols
Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the amide bond and the phosphonic acid group, suggesting key starting materials and reactions.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Workflow
The synthesis could be initiated from a protected chiral amino acid derivative, followed by the introduction of the phosphonate group and subsequent coupling with 3-hexylaniline.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Protected (R)-4-amino-4-oxobutylphosphonate. This could be achieved starting from a suitably protected (R)-aspartic acid derivative. The free carboxylic acid would be reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate or halide). Subsequent reaction with a phosphite ester via a Michaelis-Arbuzov reaction would yield the protected phosphonate.
Step 2: Amide Coupling. The protected (R)-4-amino-4-oxobutylphosphonate is then deprotected to reveal the free amine. This amine is coupled with 3-hexylaniline using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in an aprotic solvent like DMF (Dimethylformamide).
Step 3: Final Deprotection. The protecting groups on the phosphonate are removed under appropriate conditions (e.g., acid or hydrogenolysis) to yield the final product, P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid.
Purification and Characterization: The final compound would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization would be performed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Potential Biological Activity and Signaling Pathways
Aminophosphonic acids are well-documented as inhibitors of various enzymes, particularly metalloproteases.[4] The structural similarity of P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid to known inhibitors of glutamate carboxypeptidase II (GCPII) suggests a potential role in modulating glutamate signaling.[5][6][7]
Hypothetical Mechanism of Action
GCPII is a zinc metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate in the brain.[5] Inhibition of GCPII leads to increased levels of NAAG, which can have neuroprotective effects. The phosphonate moiety of the inhibitor is proposed to chelate the zinc ions in the active site of the enzyme, mimicking the transition state of the natural substrate.[5]
Caption: Proposed mechanism of GCPII inhibition.
Potential Therapeutic Applications
Based on the pharmacology of known GCPII inhibitors, this compound could be investigated for its therapeutic potential in a range of neurological disorders characterized by excessive glutamate excitotoxicity, including:
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Neuropathic pain
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Stroke
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Traumatic brain injury
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Amyotrophic lateral sclerosis (ALS)
Conclusion
P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid represents a molecule of interest for researchers in medicinal chemistry and drug development. While specific experimental data remains scarce, its structural features strongly suggest it belongs to the class of aminophosphonic acid-based enzyme inhibitors. The provided hypothetical synthesis, mechanism of action, and experimental considerations offer a solid foundation for future research into this and related compounds. Further investigation is warranted to elucidate its precise biological targets and therapeutic potential.
References
- 1. Recent synthesis of aminophosphonic acids as potential biological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
